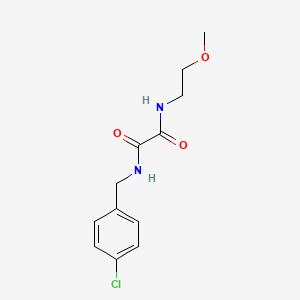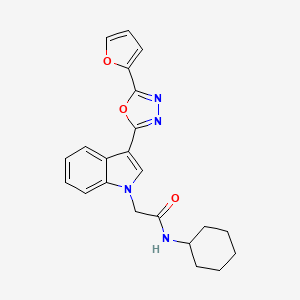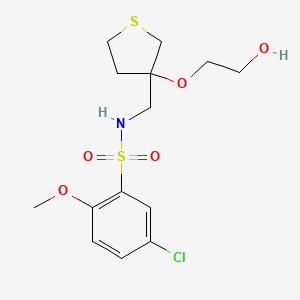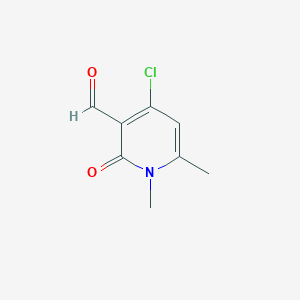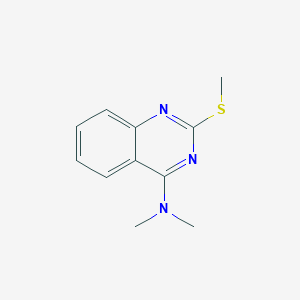![molecular formula C12H14N4O6S B2531001 methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate CAS No. 866153-53-9](/img/structure/B2531001.png)
methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported via the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The structures were confirmed by spectroscopic data as well as single-crystal X-ray analyses .Molecular Structure Analysis
The molecular structure of this compound includes a sulfanylacetate group attached to a propyl chain, which is connected to a hydrazinylidene group. This hydrazinylidene group is further connected to a 2,4-dinitrophenyl group.Wissenschaftliche Forschungsanwendungen
Anticancer Activity : A study by Hassan et al. (2020) focused on the stereoselective synthesis of derivatives of this compound, highlighting their significant broad-spectrum anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020).
Colorimetric Sensors for Acetate Ion Detection : Research by Gupta et al. (2014) synthesized novel hydrazones, including this compound, as colorimetric sensors for acetate ion detection. They also demonstrated the antimicrobial activity of these compounds against various bacterial and fungal strains (Gupta et al., 2014).
Reactivity Studies : Ibrahim et al. (2013) examined the reactivity of 2,4-dinitrobenzene derivatives, including this compound, with hydrazine. They discussed the role of electronic factors and solvent effects in these reactions (Ibrahim et al., 2013).
Antihypertensive α-Blocking Agents : A study by Abdel-Wahab et al. (2008) synthesized derivatives from this compound, demonstrating their potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab et al., 2008).
Antimicrobial Agents : Research by Sah et al. (2014) involved synthesizing formazans from this compound, exploring their potential as antimicrobial agents against various bacterial and fungal strains (Sah et al., 2014).
Estimation of Micro Amounts of Carbonyls : Lawrence (1965) used 2,4-dinitrophenylhydrazine, a related compound, for estimating micro amounts of carbonyls in various samples (Lawrence, 1965).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that similar compounds have been studied for their anticancer activity , suggesting that the targets could be related to cell growth and proliferation pathways.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound might interact with its targets through nucleophilic addition .
Biochemical Pathways
Given its potential anticancer activity , it may affect pathways related to cell growth, proliferation, and apoptosis.
Result of Action
Similar compounds have shown anticancer activity , suggesting that this compound might also have effects on cell growth and proliferation.
Eigenschaften
IUPAC Name |
methyl 2-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O6S/c1-8(6-23-7-12(17)22-2)13-14-10-4-3-9(15(18)19)5-11(10)16(20)21/h3-5,14H,6-7H2,1-2H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZGDKSSIPBKTO-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CSCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CSCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)
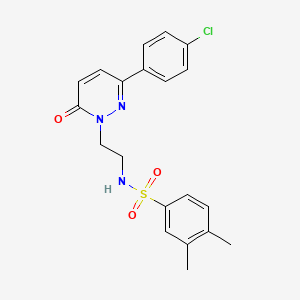
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)
